N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure features a 4-methoxyphenyl substituent at the 7-position of the thienopyrimidine ring and an acetamide group linked to the 3-position via a methylene bridge. Such derivatives are often explored for kinase inhibition, anticancer, or anti-inflammatory activities due to their structural resemblance to ATP-binding site motifs .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-28-15-9-7-14(8-10-15)16-12-30-21-20(16)23-13-25(22(21)27)11-19(26)24-17-5-3-4-6-18(17)29-2/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGDTMJUZFYBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 413.47 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological profiles due to the presence of both sulfur and nitrogen atoms in its structure.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : It has been suggested that this compound may inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell proliferation.
- Receptor Interaction : The compound shows potential in binding assays related to various receptors, indicating its utility in drug development targeting specific pathways involved in cancer progression and inflammation.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:
| Study | Activity Assessed | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|---|
| Study 1 | VEGFR-2 Inhibition | 150 - 199 | HUVECs |
| Study 2 | Cytotoxicity | 19.4 - 40.0 | MCF-7, HCT-116 |
| Study 3 | Anti-inflammatory | Not specified | RAW 264.7 Macrophages |
Case Study 1: VEGFR-2 Inhibition
In a study evaluating compounds similar to this compound, three derivatives demonstrated significant inhibition of VEGFR-2 with low IC50 values (150–199 nM). This was associated with reduced proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVECs) at concentrations as low as 0.5–1 µM .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
Another study screened various thienopyrimidine derivatives against cancer cell lines MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The compound exhibited notable cytotoxicity with IC50 values ranging from 19.4 µM to 40.0 µM, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional distinctions:
Key Observations:
Substituent Effects on Activity :
- Electron-Withdrawing Groups (e.g., 4-FPh in ) : Improve solubility but may reduce target binding affinity compared to electron-donating groups (e.g., 4-MeOPh in the target compound).
- Bulkier Substituents (e.g., 4-CF₃OPh in ) : Enhance metabolic stability but may limit cell permeability.
- Heterocycle Modifications (e.g., pyrimidoindole in ) : Broaden activity spectra but increase synthetic complexity.
Biological Activity Trends :
- Methoxyphenyl derivatives (e.g., target compound and ) show promise in kinase inhibition due to their ability to mimic adenine interactions.
- Chlorophenyl and fluorophenyl analogs () exhibit stronger cytotoxic profiles, likely due to enhanced halogen bonding with target proteins.
Pharmacokinetic Considerations: The trifluoromethoxy group in reduces oxidative metabolism, extending half-life.
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction progress be monitored?
Methodological Answer:
The compound’s synthesis typically involves coupling the thieno[3,2-d]pyrimidin-4-one core with the substituted acetamide moiety. A validated approach includes:
- Step 1: Condensation of 4-methoxyphenyl-substituted thienopyrimidinone with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide linker .
- Step 2: Nucleophilic substitution with 2-methoxyaniline, optimized at 50–60°C for 6–8 hours.
- Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track intermediates and LC-MS for final purity. Adjust reaction stoichiometry if unreacted starting material persists .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks systematically:
- X-ray Crystallography: Resolve stereoelectronic effects, such as planarity of the thienopyrimidinone ring and hydrogen-bonding interactions (e.g., N–H···O dimers) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₂H₂₀N₃O₄S) with <2 ppm error .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in activity (e.g., varying IC₅₀ values) may arise from:
- Purity: Verify compound purity (>95% via HPLC) and exclude residual solvents (e.g., DMF) that interfere with assays .
- Assay Conditions: Standardize protocols (e.g., cell line viability, incubation time, and DMSO concentration). For example, cytotoxicity assays in HeLa cells require ≤0.1% DMSO to avoid false positives .
- Solubility: Pre-solubilize in DMSO followed by dilution in buffer (pH 7.4) to prevent aggregation .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for this scaffold?
Methodological Answer:
- Systematic Substitution: Vary substituents on:
- In Silico Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding to kinases or GPCRs. Validate with mutagenesis studies .
Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
Methodological Answer:
- Microsomal Stability: Incubate with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ) .
- Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction (fu). A fu <5% suggests high plasma binding, requiring dose adjustment .
- In Vivo PK: Administer intravenously (1 mg/kg) and orally (10 mg/kg) in rodents. Calculate AUC, Cₘₐₓ, and bioavailability. Adjust formulations (e.g., PEGylation) to enhance solubility .
Advanced: What computational tools are effective for analyzing electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. Correlate with experimental reactivity in cross-coupling reactions .
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability. Use GROMACS with CHARMM36 force field .
Basic: What safety precautions are essential during handling and storage?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation of fine powders (particle size <10 µm).
- Storage: Keep under argon at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC checks .
Advanced: How can researchers design in vivo efficacy studies for this compound?
Methodological Answer:
- Animal Models: Select disease-specific models (e.g., xenograft tumors for oncology). Dose orally (10–50 mg/kg/day) for 21 days.
- Biomarker Analysis: Collect plasma/tissue samples for LC-MS quantification. Correlate exposure with efficacy endpoints (e.g., tumor volume reduction) .
- Toxicology: Perform histopathology on liver/kidney post-study. Measure ALT/AST levels to assess hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
